![molecular formula C26H34N2O2 B13139112 1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione CAS No. 142059-66-3](/img/structure/B13139112.png)
1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(diisopropylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and medicinal chemistry. The structure of 1,4-Bis(diisopropylamino)anthracene-9,10-dione includes two diisopropylamino groups attached to the anthracene core, which significantly influences its chemical behavior and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(diisopropylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with diisopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with diisopropylamino groups, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(diisopropylamino)anthracene-9,10-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(diisopropylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The diisopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(diisopropylamino)anthracene-9,10-dione has been explored for several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Bis(diisopropylamino)anthracene-9,10-dione, particularly in medicinal applications, involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to other anthraquinone derivatives used in cancer therapy . Additionally, the compound’s photophysical properties allow it to generate reactive oxygen species upon light activation, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(amino)anthracene-9,10-dione: Similar structure but with amino groups instead of diisopropylamino groups.
9,10-Diphenylanthracene: Another anthracene derivative known for its photophysical properties.
Mitoxantrone: A clinically used anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis(diisopropylamino)anthracene-9,10-dione is unique due to the presence of diisopropylamino groups, which enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Eigenschaften
CAS-Nummer |
142059-66-3 |
|---|---|
Molekularformel |
C26H34N2O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
1,4-bis[di(propan-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-15(2)27(16(3)4)21-13-14-22(28(17(5)6)18(7)8)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-18H,1-8H3 |
InChI-Schlüssel |
KVYWYLHBQAHOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=C2C(=C(C=C1)N(C(C)C)C(C)C)C(=O)C3=CC=CC=C3C2=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


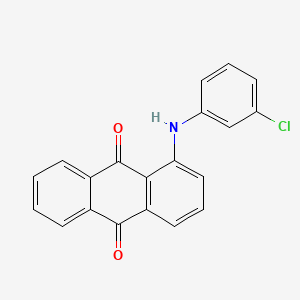
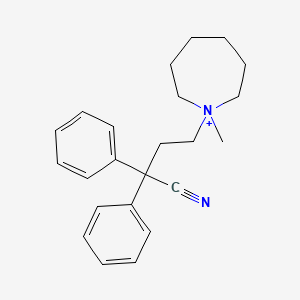
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
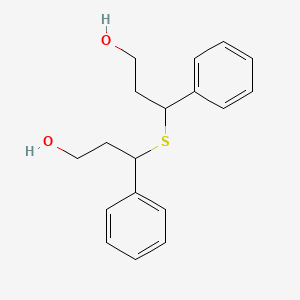

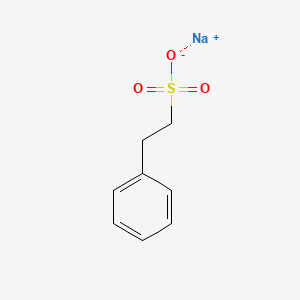
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)

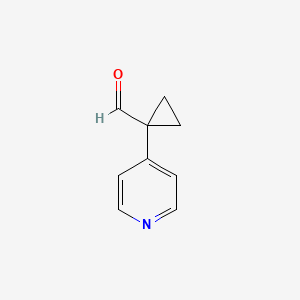
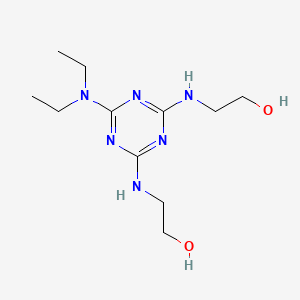
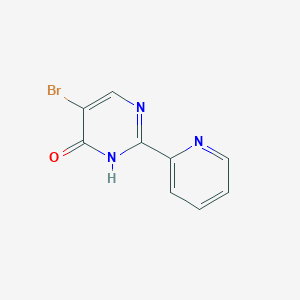
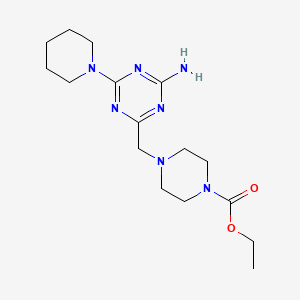
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
